EAAT Transporter Inhibition: 5.6-Fold Selectivity for EAAT3 over EAAT2
4-(Azetidin-3-yl)morpholine exhibits a distinct selectivity profile between the excitatory amino acid transporter (EAAT) subtypes EAAT2 and EAAT3. In HEK293 cells, the compound shows a 5.6-fold lower IC50 for EAAT3 (525 nM) compared to EAAT2 (2950 nM) [1] [2]. This selectivity is a direct consequence of the compound's unique structural features, as similar heterocyclic amines often lack this pronounced subtype discrimination.
| Evidence Dimension | Transporter Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | EAAT3: 525 nM; EAAT2: 2950 nM |
| Comparator Or Baseline | EAAT2 (baseline) |
| Quantified Difference | 5.6-fold selectivity for EAAT3 |
| Conditions | HEK293 cells expressing human EAAT2 or EAAT3, assessed via [3H]-D-Asp uptake after 4 min incubation by scintillation counting. |
Why This Matters
This selective inhibition profile is crucial for researchers developing EAAT3-targeted probes or therapeutics, as it reduces off-target effects on EAAT2, which is the primary glutamate transporter in the brain, potentially leading to a cleaner pharmacological profile.
- [1] BindingDB. BDBM50366602 (CHEMBL4159467). Inhibition of human EAAT2. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366602 (Accessed April 23, 2026). View Source
- [2] BindingDB. BDBM50366656 (CHEMBL4162363). Inhibition of human EAAT3. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366656 (Accessed April 23, 2026). View Source
